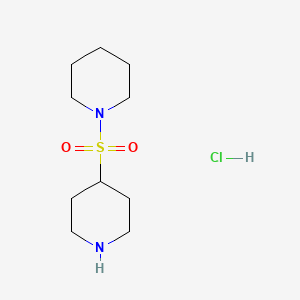

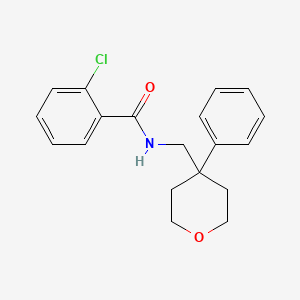

![molecular formula C19H18N6O B2369704 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799833-09-3](/img/structure/B2369704.png)

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a part of many drugs currently used as antibiotics in the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis

Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” are not available in the literature I have access to.Scientific Research Applications

Sustainable Synthesis of Heterocycles

This compound falls within a broader class of molecules involved in sustainable chemical synthesis. Mastalir et al. (2016) demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines using a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex. This method emphasizes high atom efficiency and the selective formation of C-C and C-N bonds, releasing hydrogen and water as by-products and achieving yields up to 91% for quinolines and 90% for pyrimidines (Mastalir et al., 2016).

Quinoxaline Derivatives Synthesis

Bismuth(III)-catalyzed synthesis of 2,3-disubstituted quinoxalines in water was explored by Yadav et al. (2008), showcasing a mild, high-yield cyclocondensation of arene-1,2-diamines with 1,2-dicarbonyls. This process also extends to pyrido[2,3-b]pyrazine derivatives under similar conditions, underscoring the versatility and efficiency of this approach (Yadav et al., 2008).

Polymers with Quinoxaline Moieties

Patil et al. (2011) focused on the development of new polymers incorporating quinoxaline moieties. They synthesized polyamides by polycondensation of a quinoxaline-containing aromatic diamine with various diacids. These polymers were characterized for their solubility, thermal properties, and amorphous nature, indicating their potential for high-performance applications (Patil et al., 2011).

Antimycobacterial Activity

New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with compounds showing significant activity at low concentrations. This research, conducted by Guillon et al. (2004), suggests the potential of quinoxaline derivatives in developing new antimycobacterial agents (Guillon et al., 2004).

Antimicrobial Activity Study

Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide and its derivatives against various bacterial and yeast strains. This study highlighted the potential of quinoxaline derivatives as new drugs for chemotherapy, given their low minimum inhibitory concentrations and significant strain elimination, pointing towards a promising avenue for antibiotic development (Vieira et al., 2014).

Future Directions

properties

IUPAC Name |

1,2-diamino-N-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-11-6-8-12(9-7-11)10-22-19(26)15-16-18(25(21)17(15)20)24-14-5-3-2-4-13(14)23-16/h2-9H,10,20-21H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJJGBIPNIYEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

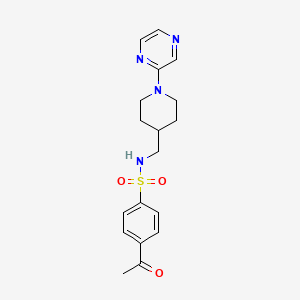

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)

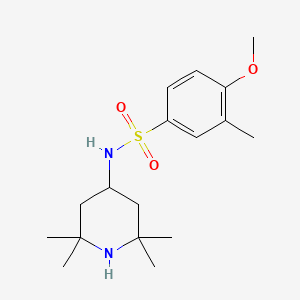

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)

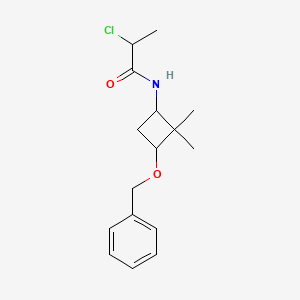

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)